molecular formula C13H18N2O3 B14774539 2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid

2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B14774539
M. Wt: 250.29 g/mol
InChI Key: QBPQBUIDLIIGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H18N2O3 It is a derivative of benzoic acid, featuring a methoxy group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Common methods include crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(4-methylpiperazin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-methoxy-4-(4-methylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H18N2O3/c1-14-5-7-15(8-6-14)10-3-4-11(13(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3,(H,16,17)

InChI Key

QBPQBUIDLIIGTE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)OC

Origin of Product

United States

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